(2,6-Dimethyloxan-4-yl)hydrazine
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Overview
Description
(2,6-Dimethyloxan-4-yl)hydrazine is a chemical compound with the molecular formula C7H16N2O It is a derivative of oxane (tetrahydropyran) with two methyl groups at positions 2 and 6, and a hydrazine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethyloxan-4-yl)hydrazine typically involves the reaction of 2,6-dimethyltetrahydropyran with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-Dimethyltetrahydropyran+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethyloxan-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazine derivatives.
Scientific Research Applications
(2,6-Dimethyloxan-4-yl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethyltetrahydropyran): A precursor in the synthesis of (2,6-Dimethyloxan-4-yl)hydrazine.
(2,6-Dimethylpyran-4-yl)hydrazine: A structurally similar compound with different substitution patterns.
(2,6-Dimethyl-4-hydrazinopyridine): Another hydrazine derivative with a pyridine ring instead of an oxane ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and hydrazine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2,6-dimethyloxan-4-yl)hydrazine |
InChI |
InChI=1S/C7H16N2O/c1-5-3-7(9-8)4-6(2)10-5/h5-7,9H,3-4,8H2,1-2H3 |
InChI Key |
DLFCZAKVGZBUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NN |
Origin of Product |
United States |
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